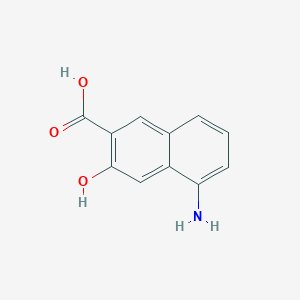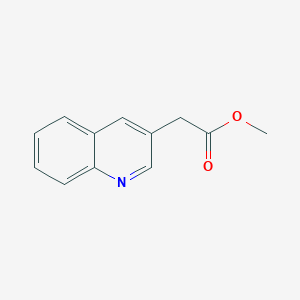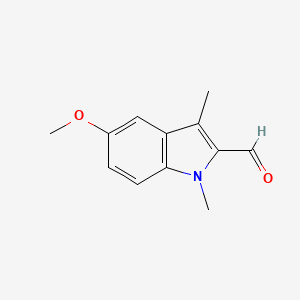![molecular formula C11H19NO2 B11899836 Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl- CAS No. 251461-91-3](/img/structure/B11899836.png)
Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[44]nonane-1-carboxylic acid, 4-amino-7-methyl- is a unique organic compound characterized by its spiro structure, which consists of two nonane rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- typically involves a multi-step process. One common method is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This reaction uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of chiral catalysts and efficient reaction conditions would be crucial for maintaining the desired enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-dione: Another spiro compound with a similar structure but different functional groups.
Spiro[4.4]nonane, 1-methylene-: A spiro compound with a methylene group instead of a carboxylic acid.
Spiro[4.4]nonane, 1,1,6,6-tetramethyl-: A spiro compound with additional methyl groups.
Uniqueness
Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- is unique due to its combination of a spiro structure with amino and carboxylic acid functional groups. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
251461-91-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-amino-8-methylspiro[4.4]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-7-4-5-11(6-7)8(10(13)14)2-3-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14) |
InChI Key |
MZCYOJRQQYERRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C(CCC2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



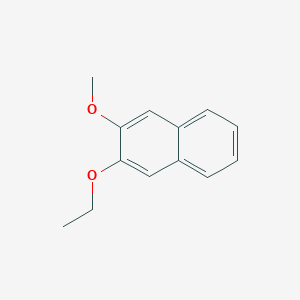
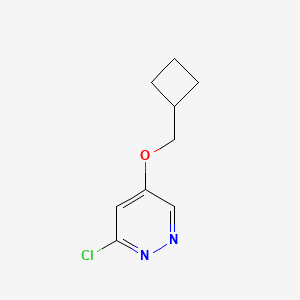
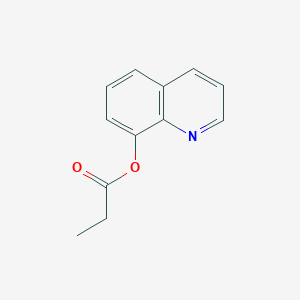
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)
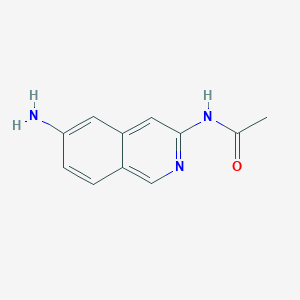
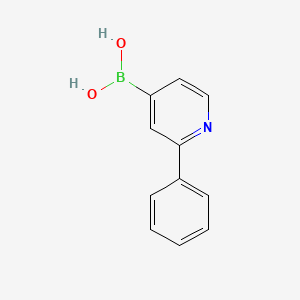

![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

